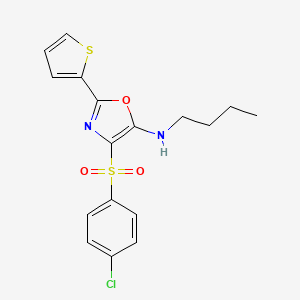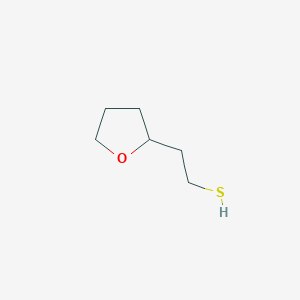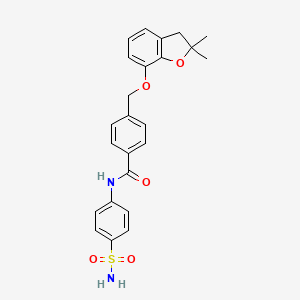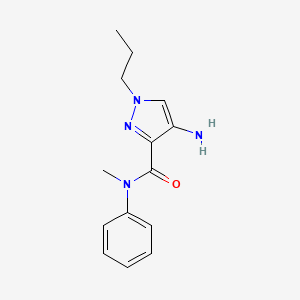![molecular formula C29H26FN3O3S B2403678 N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113138-20-7](/img/structure/B2403678.png)
N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C29H26FN3O3S and its molecular weight is 515.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Potential Treatment for Neuroendocrine Tumors
Research has indicated that nonpeptide sst2 agonists, a class to which the mentioned compound belongs, could offer a new treatment option for conditions like acromegaly, carcinoid tumors, and neuroendocrine tumors. These molecules have been shown to exhibit strong human sst2 potency and selectivity, distinguishing them from other sst1, sst3, sst4, and sst5 receptors (Zhao et al., 2020).
2. Antimicrobial Applications
Compounds related to the specified quinazoline derivative have been found to have significant in vitro antibacterial and antifungal activities. Studies have demonstrated their effectiveness against a variety of pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungal species like Candida albicans and Aspergillus (Desai et al., 2011), (Patel & Patel, 2010).
3. Anticancer Potential
Research has revealed that certain 3,4-dihydroquinazoline derivatives, closely related to the chemical , display potent cytotoxic activity against various human cancer cell lines. This suggests their potential use as effective anti-cancer agents, particularly due to their inhibitory action on VEGFR-2 and EGFR tyrosine kinases (Riadi et al., 2021).
4. Synthesis and Structural Studies
Studies have focused on the synthesis and crystal structure analysis of related 3,4-dihydroquinazoline derivatives. These studies contribute significantly to understanding the molecular structure and potential reactivity of such compounds (Saeed & Flörke, 2011).
properties
IUPAC Name |
N-cyclopentyl-3-(4-fluorophenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxoquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26FN3O3S/c1-18-6-8-19(9-7-18)26(34)17-37-29-32-25-16-20(27(35)31-22-4-2-3-5-22)10-15-24(25)28(36)33(29)23-13-11-21(30)12-14-23/h6-16,22H,2-5,17H2,1H3,(H,31,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQWZOAZBOCSKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC4CCCC4)C(=O)N2C5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26FN3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-2-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2403597.png)


![3-amino-7,7-dimethyl-5-oxo-N-(2-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2403601.png)
![N-[2-(furan-3-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2403602.png)
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone](/img/structure/B2403605.png)
![2-chloro-4-[(3-methylpiperidine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2403606.png)



![4-Amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2403616.png)

![3-(3-(1H-tetrazol-1-yl)benzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2403618.png)